molecular formula C17H13N3O3 B5776251 N-1H-benzimidazol-2-yl-3-(1,3-benzodioxol-5-yl)acrylamide

N-1H-benzimidazol-2-yl-3-(1,3-benzodioxol-5-yl)acrylamide

Cat. No. B5776251
M. Wt: 307.30 g/mol
InChI Key: XTJFWBNQWQQAMU-SOFGYWHQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-1H-benzimidazol-2-yl-3-(1,3-benzodioxol-5-yl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of N-1H-benzimidazol-2-yl-3-(1,3-benzodioxol-5-yl)acrylamide is not fully understood. However, studies have suggested that it may inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It may also exhibit anti-inflammatory effects by suppressing the production of pro-inflammatory cytokines.
Biochemical and physiological effects:
Studies have shown that this compound can affect various biochemical and physiological processes. It has been shown to inhibit the activity of enzymes such as tyrosinase and acetylcholinesterase. It may also affect the levels of neurotransmitters such as dopamine and serotonin.

Advantages and Limitations for Lab Experiments

N-1H-benzimidazol-2-yl-3-(1,3-benzodioxol-5-yl)acrylamide has several advantages for use in lab experiments. It is relatively easy to synthesize and can be obtained in high purity. Additionally, it exhibits low toxicity and can be used at low concentrations. However, its limited solubility in water may pose a challenge for some experiments.

Future Directions

There are several future directions for the study of N-1H-benzimidazol-2-yl-3-(1,3-benzodioxol-5-yl)acrylamide. One area of interest is its potential use as a fluorescent probe for the detection of metal ions. Additionally, further studies are needed to fully understand its mechanism of action and potential applications in the treatment of cancer and inflammation. Finally, the development of more efficient synthesis methods and modifications of the compound may lead to improved properties and applications.

Synthesis Methods

The synthesis of N-1H-benzimidazol-2-yl-3-(1,3-benzodioxol-5-yl)acrylamide involves the reaction of 2-aminobenzimidazole and 3-(1,3-benzodioxol-5-yl)acryloyl chloride in the presence of a base. The reaction yields a white crystalline solid that can be purified by recrystallization.

Scientific Research Applications

N-1H-benzimidazol-2-yl-3-(1,3-benzodioxol-5-yl)acrylamide has shown potential applications in various fields of scientific research. It has been studied for its anti-tumor, anti-inflammatory, and anti-microbial properties. Additionally, it has been investigated for its potential use as a fluorescent probe for the detection of metal ions.

properties

IUPAC Name

(E)-N-(1H-benzimidazol-2-yl)-3-(1,3-benzodioxol-5-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O3/c21-16(20-17-18-12-3-1-2-4-13(12)19-17)8-6-11-5-7-14-15(9-11)23-10-22-14/h1-9H,10H2,(H2,18,19,20,21)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTJFWBNQWQQAMU-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C=CC(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)NC3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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